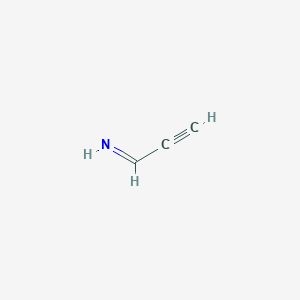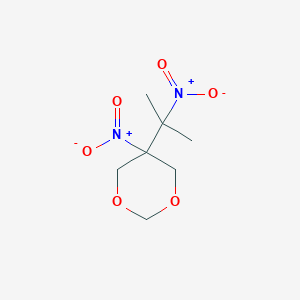
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group, an iodine atom, and a benzoyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The resulting 4-hydroxy-3-iodobenzoic acid is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 2-(4-Oxo-3-iodobenzoyl)benzoic acid.
Reduction: 2-(4-Hydroxybenzoyl)benzoic acid.
Substitution: 2-(4-Azido-3-iodobenzoyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using various imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The benzoyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine atom and benzoyl group, making it less reactive in certain chemical reactions.
3-Iodobenzoic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
2-Hydroxy-3-iodobenzoic acid: Similar structure but lacks the benzoyl group, affecting its lipophilicity and reactivity.
Uniqueness
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is unique due to the combination of functional groups it possesses. The presence of both a hydroxy group and an iodine atom allows for diverse chemical reactivity, while the benzoyl group enhances its lipophilicity and potential biological activity.
Eigenschaften
| 90278-70-9 | |
Molekularformel |
C14H9IO4 |
Molekulargewicht |
368.12 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-iodobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9IO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) |
InChI-Schlüssel |
JYHZEGMATJBFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)





